1H-1,2,4-Triazol-3-amine, 1-propyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

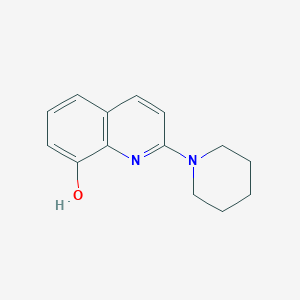

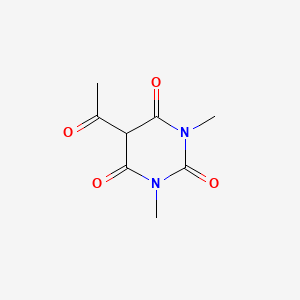

1H-1,2,4-Triazol-3-amine, 1-propyl-, also known as 1-Propyl-1H-1,2,4-triazol-3-amine, is a compound that consists of a triazole ring system and an amino group connected at the 3rd carbon atom . This compound has potential applications in various fields such as pharmaceutical chemistry, agrochemicals, and materials science . In pharmaceutical chemistry, 1H-1,2,4-Triazol-3-amine is used as a starting material for the synthesis of medicinal compounds, such as antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .

Molecular Structure Analysis

The molecular formula of 1H-1,2,4-Triazol-3-amine, 1-propyl- is C5H10N4 . The molecular weight is 126.1597 . The IUPAC Standard InChI is InChI=1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) .Physical And Chemical Properties Analysis

1H-1,2,4-Triazol-3-amine, 1-propyl- is a solid compound . The SMILES string is NC1=NN(CCC)C=N1 . The InChI is 1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) .Applications De Recherche Scientifique

Medicine

1-Propyl-1H-1,2,4-triazol-3-amine serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives exhibit a range of pharmacological activities, including anticonvulsant , antifungal , anticancer , anti-inflammatory , and antibacterial effects . This versatility makes it a valuable compound in drug discovery and development.

Agriculture

In the agricultural sector, this compound is utilized in the synthesis of herbicides , fungicides , and insecticides . Its role in crop protection helps in maintaining food security and managing pests effectively.

Material Science

The triazole ring found in 1-Propyl-1H-1,2,4-triazol-3-amine is used as a ligand in coordination chemistry and as a precursor for new functional materials, such as polymers and metal-organic frameworks . These materials have applications in various industries, including electronics and construction.

Environmental Science

Triazole derivatives, including 1-Propyl-1H-1,2,4-triazol-3-amine, are known for their stability under various conditions. They can form hydrogen bonds and bipolar interactions, which allow them to interact with biomolecular targets and improve solubility . This property is beneficial in environmental remediation processes.

Biochemistry

In biochemistry, 1-Propyl-1H-1,2,4-triazol-3-amine is used as a starting material for synthesizing compounds that target enzymes related to cardiovascular diseases and antifungal agents . Its role in enzyme inhibition is crucial for understanding and treating various biochemical pathways.

Industrial Processes

The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of dyes , resins , and specialty chemicals . Its application in these processes contributes to the manufacturing of products with specific properties required for industrial use.

Mécanisme D'action

Target of Action

Triazole derivatives, in general, have been known to interact with various enzymes such as kinases , lysine-specific demethylase 1 , and carbonic anhydrase-II .

Mode of Action

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially alter the function of the enzyme, leading to various downstream effects.

Biochemical Pathways

Given its potential interaction with cyp-450 , it could influence various metabolic pathways regulated by this enzyme.

Pharmacokinetics

Triazole derivatives are generally known for their low toxicity, favorable pharmacokinetic and pharmacodynamics characteristics .

Result of Action

Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-fungal, anti-tumor, anti-inflammatory, and antitubercular effects .

Action Environment

It is known that the compound is a solid under normal conditions , suggesting that it may be stable under a wide range of environmental conditions.

Propriétés

IUPAC Name |

1-propyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJOWQPWDQMLRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207363 |

Source

|

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58661-95-3 |

Source

|

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058661953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)